(E)-2-(4-Methylphenyl)-N-(2-propan-2-ylpyrazol-3-yl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(2-propan-2-ylpyrazol-3-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-12(2)18-15(8-10-16-18)17-21(19,20)11-9-14-6-4-13(3)5-7-14/h4-12,17H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHKACLTSKQBEJ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=NN2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=NN2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Methylphenyl)-N-(2-propan-2-ylpyrazol-3-yl)ethenesulfonamide typically involves the following steps:
Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form a sulfonamide.
Substitution with 4-Methylphenyl and 2-Propan-2-ylpyrazol-3-yl Groups: The final step involves the substitution of the ethene backbone with the 4-methylphenyl and 2-propan-2-ylpyrazol-3-yl groups through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(4-Methylphenyl)-N-(2-propan-2-ylpyrazol-3-yl)ethenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(4-Methylphenyl)-N-(2-propan-2-ylpyrazol-3-yl)ethenesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, making it a valuable tool in enzyme studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(4-Methylphenyl)-N-(2-propan-2-ylpyrazol-3-yl)ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound’s structure allows it to fit into the enzyme’s active site, blocking the substrate from binding and thus preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Structural Analog 1: N-[2-({(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Key Differences :
- Substituents : Replaces the methylphenyl group with a 4-chlorophenyl moiety and introduces a methoxybenzenesulfonamide core.
- Functional Groups: Incorporates a hydroxyethyl group and a methylamino-propene chain, enhancing hydrogen-bonding capacity compared to the target compound’s isopropylpyrazole.
- The hydroxyethyl group may improve solubility .
Structural Analog 2: (E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide
Key Differences :
- Heterocyclic Core : Substitutes the pyrazole with a thienyl group and a morpholin-oxoethyl-pyrrolidin system.
- Bioactivity: Explicitly noted as a Factor Xa inhibitor, highlighting the role of sulfonamides in anticoagulant therapies. The thienyl group may enhance π-π stacking in enzyme active sites .
- Stereochemical Complexity : The (3S,1S) configuration underscores the importance of chirality in pharmacological activity.
Structural Analog 3: 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
Key Differences :
- Scaffold: Replaces the ethenesulfonamide with a pyridazinone ring, altering electronic properties.
- Bioactivity : Demonstrates anti-inflammatory activity (IC50 = 11.6 μM), suggesting that the methylphenyl group contributes to target engagement in inflammation pathways .
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The methylphenyl group (common in Analogs 1–3 and the target compound) correlates with hydrophobic interactions in biological targets. Chlorine or methoxy substituents (Analog 1) may enhance potency but require optimization for selectivity .
- Role of Heterocycles: Pyrazole (target compound) vs. thienyl/morpholin (Analog 2) influences binding to enzymes like Factor Xa. Pyridazinone (Analog 3) demonstrates scaffold flexibility for anti-inflammatory applications .
- Synthetic Challenges : Multi-step synthesis is required for introducing chiral centers (Analog 2) or complex substituents (Analog 1), whereas the target compound’s isopropylpyrazole may simplify synthesis .
Q & A
Q. How can researchers optimize the synthesis of (E)-2-(4-Methylphenyl)-N-(2-propan-2-ylpyrazol-3-yl)ethenesulfonamide?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and controlling reaction conditions. For example, analogous ethenesulfonamide compounds are synthesized via Knoevenagel condensation, where sulfonamide acetic acid derivatives react with aromatic aldehydes in the presence of catalysts like piperidine and benzoic acid in toluene under reflux with a Dean-Stark trap to remove water . Key parameters include:
- Temperature : 80–100°C for reflux.
- Solvent : Toluene or dichloromethane for solubility.
- Catalysts : Piperidine (0.3 mmol) and benzoic acid (0.3 mmol) to accelerate enolate formation.
Yields typically range from 48% to 65%, depending on substituent electronic effects and purification methods (e.g., silica gel chromatography) .
Q. What characterization techniques are essential to confirm the structural integrity of this compound?
- Methodological Answer : Multi-modal spectroscopic and chromatographic methods are critical:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., vinyl protons at δ 7.41 ppm with J = 15.6 Hz for the trans double bond) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 380.0326) .
- Infrared Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=C) .
Purity is assessed via HPLC with UV detection (≥95% purity threshold) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?
- Methodological Answer : SAR studies require systematic variation of substituents and in vitro/in vivo testing. For example:
- Substituent Modification : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .
- Biological Assays : Enzymatic inhibition assays (e.g., cyclooxygenase-2) or cell-based viability tests (IC₅₀ determination) .
- Data Correlation : Use regression analysis to link substituent Hammett constants (σ) with activity trends .
Evidence from analogous sulfonamides shows that para-methoxy groups enhance solubility but reduce receptor binding affinity .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell lines, incubation times) .
- Impurity Profiling : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
- Cross-Validation : Compare results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or serum content in cell media .
Q. What computational approaches predict target interactions and metabolic pathways for this compound?
- Methodological Answer : Computational workflows include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets like COX-2 (PDB: 3LN1) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME to estimate permeability (LogP = 3.2) and cytochrome P450 metabolism .
Studies on similar sulfonamides suggest hepatic glucuronidation as a primary metabolic pathway .
Q. How can degradation products and stability under physiological conditions be analyzed?
- Methodological Answer : Accelerated stability studies in simulated biological matrices:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours .
- Analytical Tools :
- LC-MS/MS : To identify sulfone or amine derivatives from oxidation/hydrolysis .
- NMR : Track peak disappearance (e.g., vinyl proton signal loss indicates double bond cleavage) .
- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
